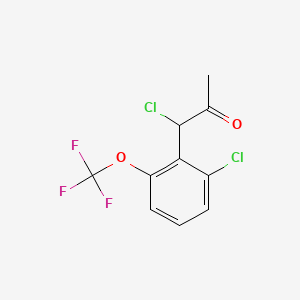

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18800631

Molecular Formula: C10H7Cl2F3O2

Molecular Weight: 287.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7Cl2F3O2 |

|---|---|

| Molecular Weight | 287.06 g/mol |

| IUPAC Name | 1-chloro-1-[2-chloro-6-(trifluoromethoxy)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3 |

| Standard InChI Key | QOXFMGPEJLPGMG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=CC=C1Cl)OC(F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a propan-2-one backbone substituted with two chlorine atoms and a trifluoromethoxy group on a phenyl ring. The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, influencing reactivity and stability. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂F₃O₂ |

| Molecular Weight | 287.06 g/mol |

| IUPAC Name | 1-chloro-1-[2-chloro-6-(trifluoromethoxy)phenyl]propan-2-one |

| Canonical SMILES | CC(=O)C(C1=C(C=CC=C1Cl)OC(F)(F)F)Cl |

| InChI Key | QOXFMGPEJLPGMG-UHFFFAOYSA-N |

The presence of two chlorine atoms at positions 1 and 2 on the phenyl ring, combined with the trifluoromethoxy group at position 6, creates a sterically hindered environment that impacts its reactivity in nucleophilic substitution and oxidation reactions .

Synthesis and Industrial Preparation

Synthetic routes to this compound typically involve Friedel-Crafts acylation or nucleophilic substitution reactions. A common method involves the reaction of 2-chloro-6-(trifluoromethoxy)phenol with chloroacetone in the presence of a base such as potassium carbonate under reflux conditions. The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes electrophilic aromatic substitution.

Key Steps in Synthesis:

-

Activation of Chloroacetone: Deprotonation using a strong base (e.g., K₂CO₃) generates a nucleophilic enolate.

-

Electrophilic Substitution: The enolate attacks the electrophilic carbon of the substituted phenyl ring.

-

Purification: Chromatography or recrystallization isolates the product in ≥98% purity .

Industrial-scale production often employs continuous flow reactors to optimize yield and minimize byproducts.

Reactivity and Chemical Transformations

The compound’s reactivity is dominated by its ketone group and aryl chloride substituents:

-

Nucleophilic Acyl Substitution: The ketone undergoes reactions with amines or hydrazines to form imines or hydrazones, respectively.

-

Electrophilic Aromatic Substitution: The electron-deficient phenyl ring reacts with electrophiles (e.g., nitronium ions) at meta positions due to the directing effects of -OCF₃.

-

Reductive Dechlorination: Catalytic hydrogenation (Pd/C, H₂) reduces aryl chlorides to hydrocarbons, a pathway useful in derivative synthesis.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound is a precursor in synthesizing antimicrobials and anticancer agents. Its trifluoromethoxy group enhances metabolic stability, a critical factor in drug design. For example, derivatives have shown inhibitory activity against glycine transporter 1 (GlyT1), a target for neurological disorders .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and insecticides. The chloro and trifluoromethoxy groups contribute to lipophilicity, improving membrane penetration in target organisms .

Materials Science

The compound’s thermal stability and halogen content make it suitable for synthesizing flame retardants and polymeric materials .

Comparison with Structural Analogues

The compound’s activity is distinct from analogues due to its substitution pattern:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Chloro-3-(trifluoromethoxy)phenylpropan-2-one | Single chlorine substituent | Lower antimicrobial potency |

| 1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one | Nitro and thioether groups | Enhanced herbicide activity |

Future Perspectives

Research should focus on:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

Targeted Drug Delivery: Conjugating the compound to nanoparticles for improved bioavailability.

-

Environmental Impact Studies: Assessing biodegradation pathways to mitigate ecological risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume